BCL6-IN-8c
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP-021 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of TP-021 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TP-021 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of TP-021.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
TP-021 has several scientific research applications, including:
Mechanism of Action
TP-021 exerts its effects by inhibiting the interaction between BCL6 and its corepressor. BCL6 is a transcriptional repressor that plays a key role in the regulation of gene expression. By inhibiting this interaction, TP-021 disrupts the function of BCL6, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the BCL6-corepressor interaction and downstream signaling pathways that regulate cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
BCL6-IN-8a: Another inhibitor of the BCL6-corepressor interaction with similar potency.
BCL6-IN-8b: A compound with a similar mechanism of action but different chemical structure.
BCL6-IN-8d: A related compound with slight modifications in its chemical structure
Uniqueness of TP-021
TP-021 is unique due to its high potency and oral bioavailability. It has an IC50 value of 0.10 µM in cell-free enzyme-linked immunosorbent assay, making it one of the most potent inhibitors of the BCL6-corepressor interaction. Additionally, its good pharmacokinetic profile, including high oral bioavailability, makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C20H20ClN3O5 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25) |
InChI Key |
RRELDGDKULRRDM-UHFFFAOYSA-N |
SMILES |
C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BCL6-IN-8c; BCL6 IN 8c; BCL6IN8c; BCL6 inhibitor 8c; BCL6 inhibitor-8c; BCL6 inhibitor8c; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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